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Compound of Interest

Compound Name: 3-Fluorobenzene-1,2-diamine

Cat. No.: B095444 Get Quote

3-Fluorobenzene-1,2-diamine (CAS: 18645-88-0) is a critical organic building block, widely

utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical

industries.[1] Its unique structure, featuring a fluorinated aromatic ring with adjacent amine

functionalities, imparts specific properties to target molecules, influencing factors like metabolic

stability and bioavailability.[2] Accurate and unambiguous structural confirmation of this

intermediate is paramount for ensuring the integrity of a synthetic pathway and the quality of

the final product.

This guide provides a comprehensive technical overview of two cornerstone analytical

techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—

as applied to the characterization of 3-Fluorobenzene-1,2-diamine. We will move beyond

procedural outlines to explore the causal relationships between molecular structure and

spectral output, offering field-proven insights for researchers, scientists, and drug development

professionals.

Compound Profile & Key Properties
A foundational understanding of the analyte's physical and chemical properties is the first step

in any analytical endeavor.
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Property Value Source

IUPAC Name 3-fluorobenzene-1,2-diamine [3]

CAS Number 18645-88-0 [4]

Molecular Formula C₆H₇FN₂ [3][4]

Molecular Weight 126.13 g/mol [3][4]

Physical Form Solid or semi-solid [5]

Melting Point 40.9-42.2 °C [6]

graph "Molecule" {

layout=neato;

node [shape=plaintext, fontsize=12];

edge [fontsize=12];

overlap=false;

// Define nodes for atoms with positions

C1 [label="C", pos="0,1.5!"];

C2 [label="C", pos="-1.3,-0.75!"];

C3 [label="C", pos="1.3,-0.75!"];

C4 [label="C", pos="-0.85,0.75!"];

C5 [label="C", pos="0.85,0.75!"];

C6 [label="C", pos="0,-1.5!"];

F7 [label="F", pos="2.1,1.5!", fontcolor="#34A853"];

N8 [label="N", pos="-2.1,1.5!", fontcolor="#4285F4"];

N9 [label="N", pos="-2.6,-1.5!", fontcolor="#4285F4"];

// Benzene ring with alternating double bonds

C1 -- C5 [label=""];

C5 -- C3 [label=""];

C3 -- C6 [label=""];

C6 -- C2 [label=""];

C2 -- C4 [label=""];

C4 -- C1 [label=""];
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// Substituents

C1 -- F7 [label=""];

C4 -- N8 [label=""];

C2 -- N9 [label=""];

// Hydrogens on Nitrogen

H10 [label="H₂", pos="-2.8,1.5!", fontcolor="#5F6368"];

H11 [label="H₂", pos="-3.3,-1.5!", fontcolor="#5F6368"];

N8 -- H10 [style=invis];

N9 -- H11 [style=invis];

// Placeholder for ring center to add text

center [label=" ", pos="0,0!", shape=none];

}

Caption: Chemical Structure of 3-Fluorobenzene-1,2-diamine.

Part 1: Functional Group Analysis via FT-IR
Spectroscopy
FT-IR spectroscopy is an indispensable technique for identifying the functional groups present

in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized

frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies

corresponding to its natural vibrational modes, producing a unique spectral fingerprint.

Experimental Protocol: KBr Pellet Method
This protocol describes a standard, reliable method for analyzing solid samples.

Sample Preparation: Gently grind ~1-2 mg of high-purity 3-Fluorobenzene-1,2-diamine with

~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10

tons) using a hydraulic press for several minutes to form a transparent or semi-transparent
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disc.

Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a

background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂

and H₂O.

Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample

spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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